molecular formula C9H13BrNO3P B6171575 [(4-bromophenyl)methyl](dimethoxyphosphoryl)amine CAS No. 1933454-26-2

[(4-bromophenyl)methyl](dimethoxyphosphoryl)amine

Cat. No.: B6171575
CAS No.: 1933454-26-2
M. Wt: 294.1
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Description

(4-bromophenyl)methylamine is an organic compound with the molecular formula C9H13BrNO3P. It is characterized by the presence of a bromophenyl group attached to a methyl group, which is further connected to a dimethoxyphosphoryl amine moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)methylamine typically involves the reaction of 4-bromobenzyl chloride with dimethyl phosphoramidate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidate. The general reaction scheme is as follows:

4-bromobenzyl chloride+dimethyl phosphoramidatetriethylamine(4-bromophenyl)methylamine\text{4-bromobenzyl chloride} + \text{dimethyl phosphoramidate} \xrightarrow{\text{triethylamine}} \text{(4-bromophenyl)methylamine} 4-bromobenzyl chloride+dimethyl phosphoramidatetriethylamine​(4-bromophenyl)methylamine

Industrial Production Methods

Industrial production of (4-bromophenyl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl)methylamine undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction of the bromophenyl group can lead to the formation of the corresponding phenyl derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted (4-substituted phenyl)methylamine derivatives.

    Oxidation: Formation of (4-bromophenyl)methylamine oxide.

    Reduction: Formation of (phenyl)methylamine.

Scientific Research Applications

(4-bromophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (4-bromophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dimethoxyphosphoryl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

(4-bromophenyl)methylamine can be compared with other similar compounds, such as:

    (4-chlorophenyl)methylamine: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.

    (4-fluorophenyl)methylamine: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and reactivity.

    (4-methylphenyl)methylamine: The presence of a methyl group instead of a halogen can lead to different steric and electronic effects.

The uniqueness of (4-bromophenyl)methylamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

1933454-26-2

Molecular Formula

C9H13BrNO3P

Molecular Weight

294.1

Purity

95

Origin of Product

United States

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